molecular formula C9H8ClN3 B1469385 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 886536-48-7

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1469385
CAS No.: 886536-48-7
M. Wt: 193.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound. It is related to 2-Chloromethylpyridine, which is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .

Scientific Research Applications

Catalysis and Oligomerization

One of the notable applications of derivatives of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is in catalysis, particularly in the oligomerization of ethylene reactions. Complexes formed from reactions of this compound with various metal chlorides (e.g., NiCl2, CoCl2) have been shown to act as active catalysts for the oligomerization of ethylene, producing different oligomers depending on the co-catalyst and solvent system used. This highlights the compound's role in facilitating significant transformations in organic synthesis and industrial chemistry (Nyamato et al., 2014).

Coordination Chemistry

The compound and its derivatives serve as versatile ligands in coordination chemistry, contributing to the synthesis of novel metal complexes with potential applications ranging from luminescent materials for biological sensing to compounds showing unusual thermal and photochemical spin-state transitions. These applications exploit the unique binding properties of pyrazole-pyridine-based ligands to create complexes with specific electronic and structural characteristics, underscoring the compound's utility in developing new materials with tailored properties (Halcrow, 2005).

Biomedical Research

Although the focus here excludes direct drug applications, it's worth mentioning that the broader class of pyrazolo[3,4-b]pyridines, to which this compound relates, has been extensively explored for biomedical applications. These compounds have been studied for their synthetic versatility and potential as therapeutic agents, demonstrating the chemical foundation's relevance to drug discovery and development processes (Donaire-Arias et al., 2022).

Photophysical Studies

Research into photophysical properties of pyrazole-pyridine derivatives has revealed their potential in studying proton transfer processes, with implications for understanding molecular fluorescence and designing sensors. Such studies provide insights into the electronic structures and reactive nature of these compounds, further broadening their application spectrum in chemical sensors and molecular electronics (Vetokhina et al., 2012).

Antioxidant and Antimicrobial Activity

Additionally, novel series of pyrazole-pyridine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and antioxidants, contributing to food preservation, pharmaceuticals, and materials science (Bonacorso et al., 2015).

Properties

IUPAC Name

2-[4-(chloromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWMZWILGBGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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